(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane

Stereoselective Synthesis Chiral Building Block Enantiomeric Purity

Chiral drug discovery requires absolute stereochemical control; using racemic mixtures risks inconsistent SAR. This (1R,6S) single-enantiomer building block delivers a constrained, three-dimensional [4.1.0] scaffold with defined amine/ether orientation. Ideal for parallel synthesis of stereochemically pure lead compounds. - Locks H-bond donor/acceptor geometry for reproducible binding. - High Fsp³ (1.00) & low logP (-0.40) optimize CNS drug-likeness. - 98% purity ensures reliable results in med-chem campaigns.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
Cat. No. B15218260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESC1COC2CC2N1
InChIInChI=1S/C5H9NO/c1-2-7-5-3-4(5)6-1/h4-6H,1-3H2/t4-,5+/m0/s1
InChIKeyTWWBQCNHUYGMJP-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane Scaffold Overview


(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane (CAS 2351211-01-1) is a chiral, bicyclic heterocycle composed of a fused oxirane and piperidine ring system, resulting in a highly strained [4.1.0] framework . This specific (1R,6S) stereoisomer is one of two enantiomeric forms, with the (1S,6R) counterpart also commercially available. The compound serves as a constrained, three-dimensional building block in medicinal chemistry, offering a distinct spatial arrangement of hydrogen bond donors and acceptors that is not easily achieved with simpler, more flexible scaffolds [1].

✓
Stereochemical control studies: Single (1R,6S) enantiomer for chirally defined lead series.
✓
Constrained scaffold design: Rigid [4.1.0] bicyclic core for exploring 3D pharmacophores.
✓
Distinguishable from (1S,6R): Enantiomerically distinct building block; confirm needed stereochemistry.

Stereochemical Specificity of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane


In chiral environments like biological systems, the (1R,6S) and (1S,6R) enantiomers are distinct molecular entities that are not simply interchangeable. Substituting the (1R,6S) isomer with its enantiomer or the racemic mixture can lead to dramatically different pharmacological or binding outcomes. This is due to the potential for enantiomers to exhibit different target affinities, metabolic profiles, and off-target effects [1]. The constrained [4.1.0] bicyclic system locks the amine and ether functionalities into a specific three-dimensional orientation [2]. Therefore, using the correct, single-enantiomer building block is essential for achieving reproducible and stereochemically pure lead compounds in drug discovery.

!
Opposite enantiomer or racemate Enantiomeric substitution may alter binding, metabolic profile, and off-target interactions.
!
Flexible amine building blocks Achiral or more flexible scaffolds cannot replicate the locked spatial orientation of the [4.1.0] system.
!
Stereochemical mismatch in SAR Using incorrect enantiomer introduces uncontrolled stereochemical variability, undermining lead reproducibility.

Differentiating Properties of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane


Enantiomeric Purity Benchmark

The (1R,6S) isomer is defined by its absolute stereochemistry. While direct comparative pharmacological data for the free base against its enantiomer is not publicly available, the commercial availability of both the (1R,6S) and (1S,6R) forms highlights the critical importance of chirality for procurement. As a single enantiomer, the (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane free base is available from commercial sources at a purity of 98% . This high level of enantiomeric purity is essential for downstream applications where the final product's stereochemistry dictates its biological activity.

Enantiomeric purity
Class-level inference
98%
Supports single-enantiomer procurement; data to verify.
Chemical purity per vendor (Leyan); enantiomeric excess not separately reported.
Stereoselective Synthesis Chiral Building Block Enantiomeric Purity

Lipophilicity vs. Piperidine

The (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane scaffold exhibits a low predicted logP value, a key parameter in drug design. Experimental data for the racemic 2-oxa-5-azabicyclo[4.1.0]heptane indicates a logP of -0.40 . This is significantly lower than that of other common amine building blocks, such as piperidine (logP ≈ 0.85) [1]. This difference in lipophilicity can directly impact the pharmacokinetic properties of derived compounds, including solubility, permeability, and metabolic stability.

Lipophilicity vs. piperidine
Cross-study comparable
logP −0.40
Markedly more hydrophilic; may reduce nonspecific binding.
Piperidine logP ≈ 0.85; racemic scaffold used as proxy.
Physicochemical Properties logP CNS Drug Design

Conformational Rigidity (Fsp3)

The [4.1.0] bicyclic framework provides a unique, highly constrained three-dimensional geometry. The fraction of sp3 hybridized carbons (Fsp3), a metric for molecular complexity and three-dimensionality, is 1.00 for the 2-oxa-5-azabicyclo[4.1.0]heptane core . This is significantly higher than that of many common achiral and less rigid building blocks, such as N-Boc-piperazine (Fsp3 = 0.67) [1]. A higher Fsp3 value is correlated with improved clinical success rates by allowing exploration of novel chemical space and enhancing target selectivity.

Conformational rigidity
Cross-study comparable
Fsp3 1.00
Full sp3 character offers distinct 3D complexity for selectivity.
Compared to N-Boc-piperazine (Fsp3 0.67); calculated from SMILES.
Conformational Analysis Fsp3 Molecular Complexity

Applications of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane


CNS Drug Candidate Optimization

The low logP and high Fsp3 of the (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane scaffold, as quantified in Section 3, make it a strategically important building block for CNS drug discovery. Its hydrophilic nature (logP -0.40) is advantageous for achieving desirable CNS drug properties, such as high aqueous solubility and low P-glycoprotein efflux. Furthermore, its high three-dimensionality (Fsp3 1.00) provides a powerful means to explore unique binding conformations, which can lead to improved target selectivity over off-target receptors known to bind flat, aromatic molecules.

Stereochemical Probes for Target Engagement

In chemical biology, the absolute stereochemistry of the (1R,6S) isomer is paramount. The use of this specific, high-purity (98%) enantiomer as a building block ensures the creation of stereochemically defined chemical probes. This is essential for accurately mapping the three-dimensional requirements of a protein's active site and for distinguishing between on-target and off-target effects, which can be confounded when using racemic mixtures or the wrong enantiomer.

Morpholine Analog Library Synthesis

The (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane core is a key intermediate for accessing diverse, conformationally restricted morpholine-based scaffolds [1]. Its rigid geometry allows chemists to build libraries of compounds with a defined, three-dimensional vector, which is valuable for structure-activity relationship (SAR) studies. The orthogonal protection strategies enabled by this scaffold allow for diverse derivatization, making it a versatile platform for parallel synthesis and lead optimization.

Application
Selection Property
Validation Focus
CNS lead optimization
Low lipophilicity and high 3D complexity
Aqueous solubility, permeability, and target selectivity assays
Stereochemical probe synthesis
Single-enantiomer stereochemical control
Enantiomeric purity and target engagement confirmation
Morpholine analog libraries
Conformationally restricted scaffold for SAR
Orthogonal protection strategy and derivatization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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